molecular formula C14H13FN2 B1488165 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1914496-41-5

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1488165
CAS No.: 1914496-41-5
M. Wt: 228.26 g/mol
InChI Key: RPMAFGHHQBSILS-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluorine atom on the pyridine ring, which significantly influences its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

  • Formation of 2-Fluoropyridine-4-carboxaldehyde: This intermediate can be synthesized through the Balts-Schiemann reaction, where 2-fluoropyridine is treated with diazonium salts in the presence of fluoroboric acid.

  • Reduction to Tetrahydroisoquinoline: The carboxaldehyde group is then reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Formation of the Final Compound: The resulting amine is further reacted with appropriate reagents to form the final this compound structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, such as dihydroisoquinolines.

  • Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its fluorine atom can improve the efficacy and selectivity of these products.

Mechanism of Action

The mechanism by which 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the binding affinity to these targets, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with fluorine at a different position on the pyridine ring.

  • 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of fluorine.

  • 2-(2-Fluoropyridin-4-yl)-1,2,3,4-dihydroisoquinoline: Similar structure but with a different degree of saturation in the isoquinoline ring.

Uniqueness: 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom at the 2-position of the pyridine ring, which significantly influences its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAFGHHQBSILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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